molecular formula C12H18BrNO B12829346 (S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine

(S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B12829346
M. Wt: 272.18 g/mol
InChI Key: VCIDDSQUBPTFIQ-LLVKDONJSA-N
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Description

(S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methoxy group on a phenyl ring, along with a dimethylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.

    Formation of the Amine Backbone: The dimethylpropan-1-amine backbone can be synthesized through reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may play a role in binding affinity and specificity, while the amine backbone can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-bromo-5-methoxyphenyl)(methyl)sulfane: Similar in structure but contains a sulfur atom instead of the amine group.

    (3-bromo-5-methoxyphenyl)methanol: Contains a hydroxyl group instead of the amine group.

Uniqueness

(S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine is unique due to its chiral nature and the presence of both bromine and methoxy groups on the phenyl ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

(1S)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-12(2,3)11(14)8-5-9(13)7-10(6-8)15-4/h5-7,11H,14H2,1-4H3/t11-/m1/s1

InChI Key

VCIDDSQUBPTFIQ-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC(=CC(=C1)Br)OC)N

Canonical SMILES

CC(C)(C)C(C1=CC(=CC(=C1)Br)OC)N

Origin of Product

United States

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